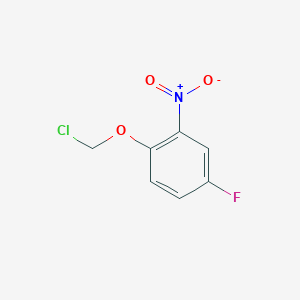
1-(Chloromethoxy)-4-fluoro-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethoxy)-4-fluoro-2-nitrobenzene is an organic compound characterized by the presence of a chloromethoxy group, a fluorine atom, and a nitro group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(Chloromethoxy)-4-fluoro-2-nitrobenzene typically involves the chloromethylation of 4-fluoro-2-nitrobenzene. This process can be carried out using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the chloromethyl ether. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with considerations for cost-effectiveness, safety, and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-(Chloromethoxy)-4-fluoro-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or using chemical reductants such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethoxy group, to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethoxy)-4-fluoro-2-nitrobenzene has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving nitroaromatic compounds.
Industry: It is used in the production of specialty chemicals, dyes, and polymers, where its unique functional groups contribute to the desired properties of the final products.
Wirkmechanismus
The mechanism of action of 1-(Chloromethoxy)-4-fluoro-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s lipophilicity and stability, facilitating its interaction with hydrophobic regions of biological membranes or proteins. The chloromethoxy group can participate in nucleophilic substitution reactions, modifying the compound’s activity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethoxy)-4-fluoro-2-nitrobenzene can be compared with other similar compounds such as:
1-(Chloromethoxy)-4-nitrobenzene: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
4-Fluoro-2-nitroanisole: Contains a methoxy group instead of a chloromethoxy group, affecting its nucleophilicity and reaction pathways.
1-(Chloromethoxy)-2-nitrobenzene: The position of the nitro group influences the compound’s electronic properties and reactivity.
The presence of the fluorine atom in this compound distinguishes it from these similar compounds, contributing to its unique chemical and biological properties.
Eigenschaften
Molekularformel |
C7H5ClFNO3 |
|---|---|
Molekulargewicht |
205.57 g/mol |
IUPAC-Name |
1-(chloromethoxy)-4-fluoro-2-nitrobenzene |
InChI |
InChI=1S/C7H5ClFNO3/c8-4-13-7-2-1-5(9)3-6(7)10(11)12/h1-3H,4H2 |
InChI-Schlüssel |
NNAMNTKUIKGWLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])OCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



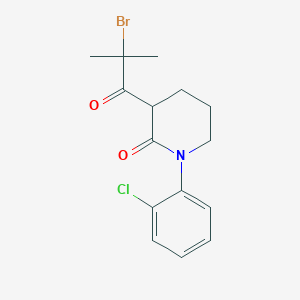
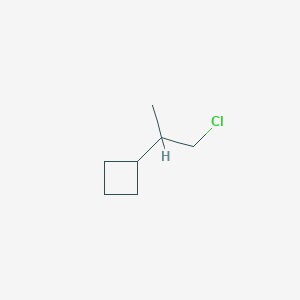
![5,5,7-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13195823.png)
![4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B13195826.png)
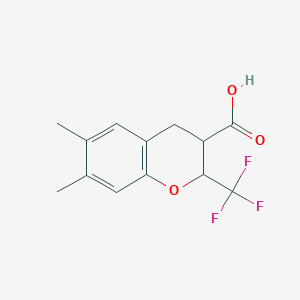
![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B13195829.png)
![3-[3-(3-Methylphenyl)propyl]aniline](/img/structure/B13195832.png)
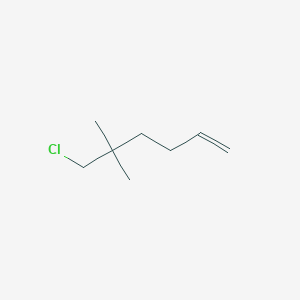
![Methyl 7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13195842.png)
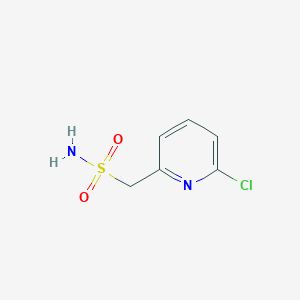

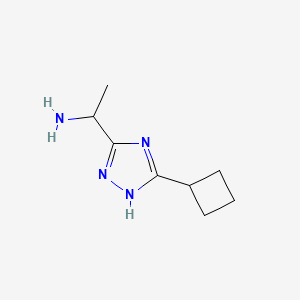
amine](/img/structure/B13195877.png)
